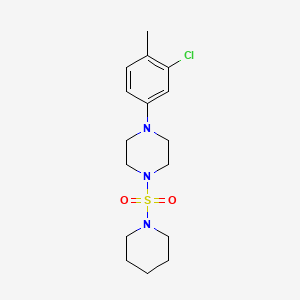
N-(2-benzoylphenyl)-1-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-benzoylphenyl)-1-naphthamide, commonly known as BPN, is a synthetic compound that has gained significant attention in the scientific community for its potential applications in biomedical research. BPN is a member of the family of naphthamides, which are compounds that have been extensively studied for their various biological activities.
作用机制
BPN inhibits the activity of the proteasome by binding to the active site of the complex. The proteasome is responsible for the degradation of proteins, which is a critical process in maintaining cellular homeostasis. The inhibition of the proteasome by BPN leads to the accumulation of proteins, which can have various effects on cellular processes.
Biochemical and Physiological Effects:
The inhibition of the proteasome by BPN can have various biochemical and physiological effects. One of the most significant effects of BPN is its ability to induce apoptosis, a process of programmed cell death. Apoptosis is a critical process in the development and maintenance of multicellular organisms and is often dysregulated in various diseases.
实验室实验的优点和局限性
BPN has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it an ideal compound for high-throughput screening assays. BPN also has a well-characterized mechanism of action, which makes it an excellent tool for studying the proteasome and its role in cellular processes. However, BPN has some limitations, including its potential toxicity and off-target effects, which can affect the interpretation of experimental results.
未来方向
There are several future directions for the study of BPN. One of the most promising directions is the development of BPN derivatives with improved pharmacological properties, such as increased potency and selectivity. Another direction is the investigation of the role of BPN in the regulation of other cellular processes, such as autophagy and DNA repair. Additionally, the use of BPN in combination with other compounds, such as chemotherapy drugs, may have synergistic effects on cancer treatment.
Conclusion:
In conclusion, BPN is a synthetic compound that has gained significant attention in the scientific community for its potential applications in biomedical research. BPN inhibits the activity of the proteasome, which has therapeutic potential in the treatment of various diseases. BPN has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of BPN, including the development of BPN derivatives and the investigation of its role in other cellular processes.
合成方法
The synthesis of BPN involves the reaction between 2-aminonaphthalene and benzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure BPN. The synthesis of BPN is a straightforward process and can be easily scaled up for large-scale production.
科学研究应用
BPN has been extensively studied for its potential applications in biomedical research. One of the most significant applications of BPN is its ability to inhibit the activity of the proteasome, a cellular complex responsible for the degradation of proteins. The inhibition of the proteasome has been shown to have therapeutic potential in the treatment of cancer, neurodegenerative diseases, and autoimmune disorders.
属性
IUPAC Name |
N-(2-benzoylphenyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO2/c26-23(18-10-2-1-3-11-18)21-14-6-7-16-22(21)25-24(27)20-15-8-12-17-9-4-5-13-19(17)20/h1-16H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTLBCRCRLBVTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(tert-butyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5773136.png)


![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5773170.png)
![4-({[5-(4-fluoro-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5773197.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5773202.png)
![N-ethyl-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5773207.png)

![N-(4-bromophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide](/img/structure/B5773221.png)


![2-{[3-(3-chlorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5773232.png)
![5-[(4-tert-butylphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5773239.png)

